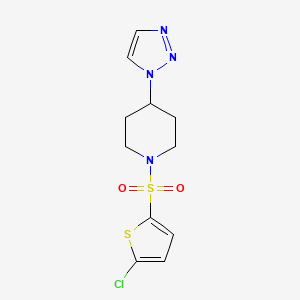

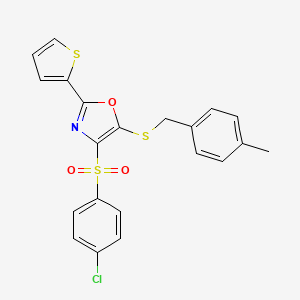

![molecular formula C16H13ClN2O2 B2443826 Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 959577-68-5](/img/structure/B2443826.png)

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 . It is used in proteomics research .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-4-3-5-8-11)18-13-10-6-9-12(17)19(13)15/h3-10H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been found to exhibit promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at ambient temperature .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities :

- This compound has been utilized in synthesizing various heterocyclic compounds, which were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Notably, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized using similar methods, demonstrated promising pharmacological properties (Abignente et al., 1982); (Abignente et al., 1984).

Antiinflammatory Activity and Synthesis of Derivatives :

- Various derivatives of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides have been synthesized and tested for their antiinflammatory and analgesic activity. These studies aimed to determine the impact of these compounds on the gastrointestinal tract, identifying some compounds with notable activity (Di Chiacchio et al., 1998).

Benzodiazepine Receptor Affinity :

- Research has also focused on the synthesis of related compounds to examine their ability to displace diazepam from central and mitochondrial benzodiazepine receptors. This study provides insights into the potential use of these compounds in targeting specific receptor types (Schmitt et al., 1997).

Synthesis of Novel Fused Systems :

- The compound has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its utility in creating complex and potentially biologically active molecules (Bakhite et al., 2005).

Selective Synthesis Applications :

- It serves as a precursor in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its versatility in organic synthesis (Lebedˈ et al., 2012).

Chronic Renal Disease Agent Synthesis :

- A practical synthesis method using Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate for a chronic renal disease agent demonstrates the compound's application in medicinal chemistry (Ikemoto et al., 2000).

Catalytic Activity in Oxidation Reactions :

- This compound has been explored for its catalytic activities, particularly in the oxidation of catechol to o-quinone, which is significant in chemical synthesis and industrial applications (Saddik et al., 2012).

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The future directions for Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate could involve further exploration of its potential bioactivities and applications in medicinal chemistry. Given its diverse bioactivity, there may be potential for the development of new therapeutic agents based on this compound .

Propriétés

IUPAC Name |

ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-4-3-5-8-11)18-13-10-6-9-12(17)19(13)15/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHWPULYODCBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2443744.png)

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2443745.png)

![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B2443747.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)

![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)

![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)

![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2443763.png)